molecular formula C21H23F3N4O3 B2556934 3-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034598-71-3

3-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2556934
CAS No.: 2034598-71-3
M. Wt: 436.435
InChI Key: LLVPSRYACIOQEN-UHFFFAOYSA-N
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Description

3-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a sophisticated small molecule research compound designed for investigative applications. Its complex structure incorporates multiple pharmaceutically relevant motifs, including a 2,3-dihydrobenzo[b][1,4]dioxine scaffold, a piperidine moiety, and a trifluoromethyl-substituted pyrimidine ring. The 2,3-dihydrobenzo[1,4]dioxine component is a privileged structure in medicinal chemistry known for its potential interaction with various biological targets, particularly in the central nervous system . The molecule's specific architecture, featuring a carboxamide linker connecting the dioxine and piperidine subunits, suggests potential as a template for developing protein kinase inhibitors or receptor modulators. The presence of the trifluoromethyl group, a common bioisostere in drug design, typically enhances membrane permeability and metabolic stability. This compound is supplied strictly for research use in laboratory settings only and is not intended for diagnostic or therapeutic applications in humans. Researchers should handle this material according to laboratory safety protocols for experimental chemicals.

Properties

IUPAC Name

2-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N4O3/c1-12-19(31-16-6-4-3-5-15(16)30-12)20(29)27-14-7-9-28(10-8-14)18-11-17(21(22,23)24)25-13(2)26-18/h3-6,11-12,14,19H,7-10H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVPSRYACIOQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore its biological activity through various studies, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines elements of pyrimidine, piperidine, and benzo[b][1,4]dioxine. Its molecular formula is C19H23F3N4O3C_{19}H_{23}F_3N_4O_3 and it possesses several functional groups that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been suggested that the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially allowing for better receptor binding and activity modulation.

Potential Targets:

  • Enzymatic Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Binding : It has the potential to bind to specific receptors, affecting signaling pathways related to cell proliferation and apoptosis.

Biological Activity Data

Research indicates that compounds similar in structure exhibit a range of biological activities, including:

Activity TypeDescription
Anticancer Activity Compounds with similar structures have shown efficacy in inhibiting cancer cell lines.
Neuroprotective Effects Potential interactions with neurotransmitter receptors suggest neuroprotective properties.
Antimicrobial Properties Some derivatives exhibit activity against bacterial strains.

Case Studies

  • Anticancer Efficacy :
    A study investigated the effects of structurally similar compounds on cancer cell lines. The lead compound demonstrated an IC50 value of approximately 18 μM against U-87 MG glioblastoma cells, indicating significant cytotoxic effects .
  • Neuroprotective Studies :
    Research focusing on neuroprotective agents highlighted that compounds with piperidine moieties can enhance neuronal survival under oxidative stress conditions. This suggests that our compound may also exhibit similar protective effects .
  • Antimicrobial Activity :
    A series of compounds derived from the benzo[b][1,4]dioxine scaffold were tested for antimicrobial properties. Some exhibited moderate activity against Gram-positive bacteria, suggesting a potential application in treating infections .

Scientific Research Applications

Pharmacological Activity

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antitumor Activity : Several derivatives have shown potential in inhibiting cancer cell proliferation. For instance, studies have demonstrated that pyrimidine derivatives can act as effective anticancer agents by inducing apoptosis in cancer cells .
  • Anti-inflammatory Properties : The presence of the piperidine ring is associated with anti-inflammatory effects. Compounds structurally related to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies suggest that it may bind effectively to receptors involved in pain and inflammation pathways, potentially leading to the development of new analgesics or anti-inflammatory medications .

Synthetic Methodologies

The synthesis of 3-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step processes that include:

  • Nucleophilic Substitution Reactions : Key steps often involve the nucleophilic attack by piperidine derivatives on activated pyrimidine substrates.
  • Cyclization Reactions : The formation of the benzo[dioxine] structure typically involves cyclization reactions under acidic or basic conditions.

Case Studies

Several case studies highlight the efficacy of similar compounds:

StudyCompoundFindings
Pyrimidine DerivativeDemonstrated significant cytotoxicity against various cancer cell lines.
Piperidine AnalogShowed dual inhibition of COX and LOX enzymes in vitro.
Dioxine CompoundExhibited anti-inflammatory effects in animal models.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle and Substituent Analysis

The pyrimidine ring in the target compound is a common feature in bioactive molecules. For comparison:

  • AZ257 and AZ331 () are 1,4-dihydropyridine derivatives with carboxamide linkages and varied substituents (e.g., bromophenyl, methoxyphenyl). While their core differs (dihydropyridine vs. pyrimidine), both classes utilize electron-withdrawing groups (e.g., trifluoromethyl, bromo) to enhance metabolic stability and target binding .
  • Thieno[2,3-d]pyrimidine carboxamides () share a carboxamide group but incorporate a sulfur-containing thieno-pyrimidine core, which may influence solubility and redox properties compared to the oxygen-rich dihydrobenzodioxine in the target compound .

Trifluoromethyl Group Impact

The trifluoromethyl group at position 6 of the pyrimidine is a critical pharmacophore. This moiety is known to enhance lipophilicity (logP) and resistance to oxidative metabolism. For example, in Rapa (), analogous substitutions in regions A and B (positions 29–36 and 39–44) correlate with altered NMR chemical shifts, suggesting similar substituent placement strategies in the target compound to optimize binding .

Carboxamide Linkage and Piperidine Mobility

The carboxamide bridge in the target compound provides conformational rigidity, contrasting with the more flexible thioether linkages in AZ257 and AZ331 (). The piperidine group’s spatial orientation may mimic the behavior of 3-aminothieno[2,3-b]pyridines (), where piperazine or piperidine rings enhance blood-brain barrier permeability in CNS-targeted agents .

Comparative Data Table

Parameter Target Compound AZ257 (Dihydropyridine) Thieno[2,3-d]pyrimidine
Core Structure Pyrimidine + dihydrobenzodioxine 1,4-Dihydropyridine Thieno[2,3-d]pyrimidine
Key Substituents 6-(Trifluoromethyl), 2-methyl (pyrimidine) 4-Bromophenyl, 2-methoxyphenyl 3-Amino, 2-(alkylthio)
Functional Groups Carboxamide, trifluoromethyl Carboxamide, thioether Carboxamide, thioxo
Predicted logP ~3.5 (estimated) ~2.8 (measured) ~2.2 (measured)
Bioactivity Focus Hypothesized kinase inhibition Calcium channel modulation Anticancer/antimicrobial

Research Findings and Methodological Insights

  • NMR-Based Structural Elucidation : As demonstrated for Rapa and analogs (), NMR chemical shift comparisons (e.g., regions A and B) can pinpoint substituent effects in the target compound. For instance, trifluoromethyl-induced deshielding in the pyrimidine ring could be analogous to shifts observed in compound 7 (, Figure 6) .
  • Synthetic Routes: The target compound’s carboxamide group may be synthesized via methods similar to those for 3-aminothieno[2,3-d]pyrimidines (), such as coupling activated carboxylic acids with amines under peptide-like conditions .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound in academic laboratories, and how can reaction conditions be optimized?

Methodology :

  • Multi-step synthesis : Begin with coupling the pyrimidine core (2-methyl-6-(trifluoromethyl)pyrimidin-4-yl) to a piperidine scaffold via nucleophilic substitution. Introduce the 2,3-dihydrobenzo[b][1,4]dioxine moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) under inert conditions .
  • Optimization : Use catalytic palladium for cross-coupling reactions to enhance regioselectivity. Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and purify via column chromatography (gradient elution) .

Q. Which spectroscopic techniques are critical for confirming structural integrity, particularly for resolving pyrimidine-piperidine regiochemistry?

Methodology :

  • 1H/13C NMR : Analyze splitting patterns of pyrimidine protons (δ 8.2–8.5 ppm) and piperidine methyl groups (δ 1.2–1.5 ppm). Use 2D NMR (COSY, HSQC) to confirm connectivity .
  • X-ray crystallography : Resolve ambiguities in stereochemistry by growing single crystals via slow evaporation (solvent: CHCl3/MeOH) .
  • HRMS : Validate molecular mass (expected [M+H]+: ~518.18 Da) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro enzyme inhibition data and cellular efficacy studies?

Methodology :

  • Assay validation : Compare IC50 values across enzymatic (e.g., kinase assays) vs. cellular (e.g., proliferation) models. Adjust for membrane permeability (logP >3) and efflux pump activity using verapamil as an inhibitor .
  • Metabolite profiling : Use LC-MS to identify active metabolites in cellular lysates that may contribute to discrepancies .
  • Theoretical alignment : Cross-reference results with computational docking studies to assess target engagement .

Q. What computational strategies are effective for predicting binding modes, given the compound’s conformational flexibility?

Methodology :

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories (AMBER force field) to identify stable binding poses. Prioritize poses with hydrogen bonds to pyrimidine N1 and trifluoromethyl groups .
  • Quantum Mechanics (DFT) : Calculate electrostatic potential surfaces to map nucleophilic/electrophilic regions influencing binding .

Q. What strategies mitigate byproduct formation during the final amidation step of the synthesis?

Methodology :

  • Reagent selection : Replace DCC with EDCI to reduce acylurea byproducts. Use DMAP as a catalyst to accelerate coupling .
  • Temperature control : Maintain reactions at 0–5°C to minimize racemization. Quench excess reagents with aqueous NaHCO3 .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments to account for the compound’s nonlinear pharmacokinetics?

Methodology :

  • Non-compartmental analysis (NCA) : Calculate AUC0-24 and Cmax in rodent models. Use Hill slope equations to model dose-efficacy relationships .
  • Covariate adjustment : Include body weight and hepatic CYP3A4 activity as covariates in PK/PD models .

Q. What statistical approaches are suitable for analyzing contradictory results in replicate biological assays?

Methodology :

  • Meta-analysis : Pool data from ≥3 independent experiments using random-effects models. Apply Benjamini-Hochberg correction for false discovery rates .
  • Bland-Altman plots : Visualize inter-assay variability and identify outliers .

Advanced Analytical Techniques

Q. How can cryo-EM or advanced NMR methods resolve aggregation-prone behavior in aqueous solutions?

Methodology :

  • Cryo-EM : Prepare vitrified samples (0.5–1 mg/mL in PBS) and image at 200 kV to visualize micelle formation .
  • 19F NMR : Track trifluoromethyl group dynamics in D2O to assess self-association (relaxation times <100 ms indicate aggregation) .

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